molecular formula C14H18N2O5 B7587254 4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acid

4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acid

Cat. No. B7587254
M. Wt: 294.30 g/mol
InChI Key: OBHLTWFXIKYROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acid, also known as DBCO-PEG4-AMCA, is a chemical compound that has drawn significant attention in scientific research due to its unique properties. This compound is a derivative of benzoic acid and is widely used in the field of bioconjugation for labeling and imaging of biomolecules. In

Mechanism of Action

4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA reacts with azide-functionalized molecules through a copper-free click chemistry reaction, resulting in a stable covalent bond. The reaction is highly specific and efficient, making it a valuable tool for bioconjugation reactions.
Biochemical and Physiological Effects:
4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA is non-toxic and does not have any significant biochemical or physiological effects. It is a biocompatible compound that is widely used in biological applications.

Advantages and Limitations for Lab Experiments

4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA has several advantages over other bioconjugation methods. It is highly specific, efficient, and does not require toxic reagents. However, one limitation of 4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA is that it requires azide-functionalized molecules for the click chemistry reaction, which may limit its use in certain applications.

Future Directions

The use of 4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA in bioconjugation reactions is a rapidly growing field, and there are several future directions for research. One area of interest is the development of new imaging agents that can be conjugated with 4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA for in vivo imaging. Another direction is the use of 4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA in the development of targeted drug delivery systems. Additionally, the optimization of the synthesis method and the development of new derivatives of 4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA could lead to new applications in biological research.
Conclusion:
4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA is a valuable tool in bioconjugation reactions for labeling and imaging of biomolecules. Its specific and efficient reaction mechanism, along with its biocompatibility, make it a widely used compound in biological research. The future directions of research in this field are promising, and the continued development of 4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA and its derivatives could lead to new breakthroughs in biological imaging and drug delivery.

Synthesis Methods

The synthesis of 4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA involves the reaction of 4-formylbenzoic acid with 2-aminoethyl carbamate, followed by the addition of 1,4-dioxane-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The product is then purified using column chromatography to obtain pure 4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA.

Scientific Research Applications

4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA is widely used in bioconjugation reactions for labeling and imaging of biomolecules. It is used to conjugate proteins, peptides, and nucleic acids with fluorescent dyes or other imaging agents. 4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acidCA is also used in the development of biosensors, drug delivery systems, and diagnostic tools.

properties

IUPAC Name

4-[(1,4-dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c17-13(18)11-3-1-10(2-4-11)7-15-14(19)16-8-12-9-20-5-6-21-12/h1-4,12H,5-9H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHLTWFXIKYROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acid

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